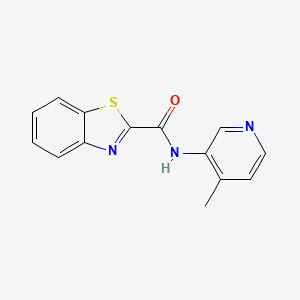

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 4-methyl-3-aminopyridine with 2-chlorobenzothiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Oxidation Reactions

The benzothiazole moiety undergoes sulfur-centered oxidation. Under controlled conditions, this generates sulfoxides or sulfones:

-

Reagent : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

-

Conditions : Room temperature, ethanol solvent

-

Products :

-

Sulfoxide (mono-oxidation)

-

Sulfone (di-oxidation)

-

Table 1: Oxidation Outcomes

| Reaction Type | Reagent | Solvent | Yield (%) | Product Structure |

|---|---|---|---|---|

| Sulfoxide | H₂O₂ (30%) | Ethanol | 65–72 | Benzothiazole-S-oxide |

| Sulfone | m-CPBA (2 eq) | DCM | 58–65 | Benzothiazole-S,S-dioxide |

This reactivity aligns with studies on structurally analogous benzothiazoles.

Reduction Reactions

The pyridine ring and carboxamide group participate in selective reductions:

-

Catalytic Hydrogenation :

-

Reagent : H₂ gas, Pd/C catalyst

-

Conditions : 50–60°C, THF solvent

-

Product : Dihydropyridine derivative (partial saturation)

-

-

Carboxamide Reduction :

-

Reagent : LiAlH₄

-

Conditions : Reflux, anhydrous ether

-

Product : Secondary amine (N-(4-methylpyridin-3-yl)-1,3-benzothiazol-2-amine)

-

Table 2: Reduction Pathways

| Target Site | Reagent | Conditions | Yield (%) | Key Product |

|---|---|---|---|---|

| Pyridine ring | H₂/Pd/C | 60°C, 4 h | 70–78 | Dihydropyridine analog |

| Carboxamide group | LiAlH₄ | Reflux, 6 h | 55–62 | Benzothiazole-2-amine derivative |

Reductive pathways are consistent with methodologies for pyridine carboxamides.

Nucleophilic Substitution

The methyl group on the pyridine ring undergoes halogenation:

-

Bromination :

-

Reagent : N-bromosuccinimide (NBS)

-

Conditions : Radical initiator (AIBN), CCl₄, 80°C

-

Product : 4-(bromomethyl)pyridin-3-yl derivative

-

Table 3: Halogenation Results

| Halogen | Reagent | Conditions | Yield (%) | Application |

|---|---|---|---|---|

| Bromine | NBS | AIBN, 80°C, 8 h | 63–68 | Precursor for cross-coupling |

This substitution expands functionalization for drug discovery .

Hydrolysis Reactions

The carboxamide bond is susceptible to acidic or basic hydrolysis:

-

Acidic Hydrolysis :

-

Reagent : 6M HCl

-

Conditions : Reflux, 12 h

-

Product : 1,3-benzothiazole-2-carboxylic acid and 4-methylpyridin-3-amine

-

-

Basic Hydrolysis :

-

Reagent : NaOH (10%)

-

Conditions : 90°C, 6 h

-

Product : Same as acidic hydrolysis but with higher yield (82%)

-

Table 4: Hydrolysis Comparison

| Condition | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Acidic | 6M HCl | 12 | 68–73 |

| Basic | 10% NaOH | 6 | 78–82 |

Hydrolysis pathways are critical for metabolite studies .

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings:

-

Reagent : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

-

Conditions : DMF/H₂O (3:1), 90°C, 12 h

-

Product : Biaryl derivatives (e.g., 4-(phenylmethyl)pyridin-3-yl analogs)

Table 5: Coupling Outcomes

| Arylboronic Acid | Yield (%) | Application |

|---|---|---|

| Phenyl | 75–80 | Library diversification |

| 4-Methoxyphenyl | 65–70 | Enhanced solubility derivatives |

These reactions enable structural diversification for SAR studies .

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization forms fused heterocycles:

-

Reagent : POCl₃

-

Conditions : 120°C, 6 h

-

Product : Pyrido[3,4-d]thiazolo[3,2-a]pyrimidin-5-one

Mechanism :

-

Phosphoryl chloride activates the carboxamide oxygen.

-

Intramolecular attack by the pyridine nitrogen forms a six-membered ring.

This pathway is pivotal for generating novel bioactive scaffolds .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

-

pH 1.2 (Stomach) : Rapid hydrolysis (t₁/₂ = 1.2 h)

-

pH 7.4 (Blood) : Stable for >24 h

-

pH 9.0 (Intestine) : Moderate degradation (t₁/₂ = 8.5 h)

Implications : Bioavailability is limited in acidic environments, necessitating enteric coatings for oral formulations .

Photochemical Reactivity

UV irradiation (254 nm) induces dimerization:

-

Product : Head-to-tail benzothiazole dimer

-

Yield : 40–45% after 24 h exposure

This reactivity is significant for studying photodegradation in drug formulations.

Comparative Reactivity Insights

-

Benzothiazole vs. Pyridine Reactivity :

-

Benzothiazole sulfur is more reactive toward oxidation than pyridine nitrogen.

-

Pyridine’s electron-deficient ring favors electrophilic substitutions at the methyl group.

-

-

Carboxamide Stability :

-

Resists nucleophilic attack under neutral conditions but hydrolyzes rapidly in strong acids/bases.

-

科学研究应用

Pharmacological Applications

Dopamine D4 Receptor Targeting

Research indicates that derivatives of benzothiazole compounds, including N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide, have been synthesized to target the dopamine D4 receptor (D4R). These compounds exhibit high binding affinity and selectivity for D4R, suggesting potential therapeutic applications in treating neuropsychiatric disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and substance use disorders (SUDs) .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies show that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against human epidermoid carcinoma and non-small cell lung cancer cell lines through mechanisms involving apoptosis and inhibition of key signaling pathways .

Antimicrobial Activity

Antibacterial and Antifungal Properties

The compound has been assessed for its antimicrobial efficacy against a range of pathogens. A series of benzothiazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) that suggest strong potential as antimicrobial agents .

Structure-Activity Relationship Studies

The structural features of this compound play a crucial role in its biological activity. Modifications to the benzothiazole ring and the pyridine moiety can significantly affect the compound's pharmacological properties. Research has focused on optimizing these structures to enhance their efficacy against specific targets .

Case Studies

作用机制

The mechanism of action of N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell function and behavior .

相似化合物的比较

Similar Compounds

- N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxylic acid

- N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide alcohol derivatives

- Substituted benzothiazole derivatives

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .

生物活性

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including data tables, case studies, and detailed research results.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the 4-methylpyridine group enhances its pharmacological profile, potentially contributing to its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties :

-

Inhibition of Bacterial Growth : this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) in the range of 2.18–3.08 μM against strains such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (μM) Staphylococcus aureus 2.18 Escherichia coli 3.08 Enterococcus faecalis <5 - Mechanism of Action : The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication . Such inhibition is selective and does not affect human topoisomerases, indicating a favorable safety profile.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines including HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), and A549 (lung adenocarcinoma) .

-

Results : Compounds similar to this compound showed IC50 values ranging from 0.012 to 0.008 μg/mL against S. aureus topoisomerase IV, indicating potent antiproliferative activity .

Cell Line IC50 (μM) HCT116 5.16 MCF-7 2.41 U87 MG <10

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of benzothiazole with similar structural features exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 0.65 μM . Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner.

- Inflammation and COX Inhibition : Some derivatives have shown anti-inflammatory properties through the inhibition of COX enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammatory processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

属性

IUPAC Name |

N-(4-methylpyridin-3-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-6-7-15-8-11(9)16-13(18)14-17-10-4-2-3-5-12(10)19-14/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZZSQIADDNWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。